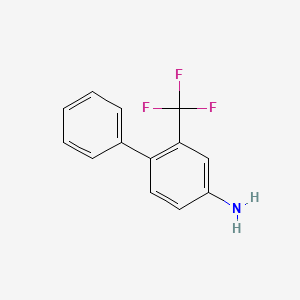

4-Phenyl-3-(trifluoromethyl)aniline

概要

説明

4-Phenyl-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of a phenyl group, a trifluoromethyl group, and an aniline moiety.

準備方法

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aniline in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of 4-Phenyl-3-(trifluoromethyl)aniline may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product .

化学反応の分析

Types of Reactions

4-Phenyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted anilines, nitroanilines, and aminophenyl derivatives, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Medicinal Chemistry

4-Phenyl-3-(trifluoromethyl)aniline serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its unique electronic properties, influenced by the trifluoromethyl group, enhance its reactivity and specificity in chemical reactions.

Key Pharmaceutical Applications

- Antitumor Agents : Research indicates that derivatives of this compound exhibit cytotoxicity against cancer cell lines. For instance, studies on the K-562 leukemia cell line demonstrated significant inhibitory activity with a growth inhibition concentration (GI50) of less than 10 nM.

- Enzyme Inhibitors : The compound has potential as an enzyme inhibitor, with preliminary findings suggesting it may inhibit key enzymes involved in cancer progression.

Agrochemicals

In agrochemical applications, this compound is utilized in the synthesis of herbicides and pesticides. The trifluoromethyl group enhances the lipophilicity of the molecules, improving their efficacy and stability in agricultural formulations.

Examples of Agrochemical Products

| Product Name | Active Ingredient | Application |

|---|---|---|

| Herbicide A | This compound derivative | Broad-spectrum weed control |

| Insecticide B | This compound derivative | Targeted pest management |

Materials Science

The compound is also explored for its applications in materials science, particularly in the development of specialty chemicals used in coatings and polymers. Its properties make it suitable for enhancing the performance characteristics of various materials.

Material Properties

- Thermal Stability : The presence of the trifluoromethyl group contributes to improved thermal stability.

- Chemical Resistance : Compounds derived from this compound exhibit enhanced resistance to chemical degradation.

Biological Research

The biological activity of this compound has been a subject of extensive research. Its potential cytotoxic effects against various cancer cell lines make it a candidate for further investigation in cancer therapy.

-

Cytotoxicity Study on K-562 Cell Line

- Findings : Significant inhibitory effects were observed.

- Mechanism : The trifluoromethyl group enhances interactions with biological targets, potentially leading to apoptosis.

-

Structure-Activity Relationship (SAR) Analysis

- Variations in substituents on the phenyl ring significantly influence biological potency against specific cancer targets.

Synthesis and Analytical Methods

The synthesis of this compound involves several chemical reactions, including oxidation and electrophilic aromatic substitution. Analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed to detect and quantify this compound in biological samples.

Synthesis Overview

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Aqueous solution |

| Reduction | Hydrogen gas with palladium on carbon | Under pressure |

| Substitution | Chlorine or bromine with Lewis acid catalyst | Anhydrous conditions |

作用機序

The mechanism of action of 4-Phenyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

類似化合物との比較

Similar Compounds

3-(Trifluoromethyl)aniline: Similar in structure but with the trifluoromethyl group in the meta position.

4-(Trifluoromethyl)aniline: Lacks the phenyl group, making it less complex.

2-(Trifluoromethyl)aniline: Another isomer with the trifluoromethyl group in the ortho position

Uniqueness

4-Phenyl-3-(trifluoromethyl)aniline is unique due to the combination of the phenyl and trifluoromethyl groups, which confer distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile chemical intermediates .

生物活性

4-Phenyl-3-(trifluoromethyl)aniline, with the chemical formula CHFN, is a compound that has garnered attention for its diverse biological activities. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFN

- Molecular Weight : 251.22 g/mol

- CAS Number : 641570-82-3

The biological activity of this compound primarily involves its interaction with various molecular targets, including:

- Enzymatic Inhibition : The compound exhibits inhibitory effects on specific enzymes, which may influence metabolic pathways.

- Receptor Modulation : It can bind to receptors, thereby modulating their activity and affecting cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl aniline moieties. For instance, derivatives similar to this compound demonstrated significant activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.070 to 8.95 μM .

Antiparasitic Activity

In the context of antiparasitic research, derivatives of this compound have shown promise against malaria parasites. A study reported that modifications to similar scaffolds improved their efficacy against Plasmodium falciparum, with notable reductions in parasitemia observed in mouse models .

Case Studies

- Antimicrobial Efficacy :

- Inhibition of DHT Production :

Comparative Analysis

The biological activity of this compound can be compared with similar compounds in terms of efficacy and mechanism:

| Compound Name | Biological Activity | MIC (μM) | IC (μM) |

|---|---|---|---|

| This compound | Antimicrobial | 0.070 - 8.95 | N/A |

| Related Trifluoromethyl Anilines | Antiparasitic | Varies | N/A |

| Dihydroquinazolinone Derivative | Antimalarial | N/A | N/A |

特性

IUPAC Name |

4-phenyl-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N/c14-13(15,16)12-8-10(17)6-7-11(12)9-4-2-1-3-5-9/h1-8H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPGXANZLDHGQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。